Nortadalafil Nortadalafil Nortadalafil is demethyl Tadalafil. Tadalafil is a PDE5 inhibitor, currently marketed in pill form for treating erectile dysfunction (ED) under the name Cialis; and under the name Adcirca for the treatment of pulmonary arterial hypertension.
Brand Name: Vulcanchem
CAS No.: 171596-36-4
VCID: VC0003484
InChI: InChI=1S/C21H17N3O4/c25-18-9-22-21(26)15-8-13-12-3-1-2-4-14(12)23-19(13)20(24(15)18)11-5-6-16-17(7-11)28-10-27-16/h1-7,15,20,23H,8-10H2,(H,22,26)/t15-,20-/m1/s1
SMILES: C1C2C(=O)NCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6
Molecular Formula: C21H17N3O4
Molecular Weight: 375.4 g/mol

Nortadalafil

CAS No.: 171596-36-4

Cat. No.: VC0003484

Molecular Formula: C21H17N3O4

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

Nortadalafil - 171596-36-4

CAS No. 171596-36-4
Molecular Formula C21H17N3O4
Molecular Weight 375.4 g/mol
IUPAC Name (2R,8R)-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Standard InChI InChI=1S/C21H17N3O4/c25-18-9-22-21(26)15-8-13-12-3-1-2-4-14(12)23-19(13)20(24(15)18)11-5-6-16-17(7-11)28-10-27-16/h1-7,15,20,23H,8-10H2,(H,22,26)/t15-,20-/m1/s1
Standard InChI Key XHDLVMPUSXRZOS-FOIQADDNSA-N
Isomeric SMILES C1[C@@H]2C(=O)NCC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6
SMILES C1C2C(=O)NCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6
Canonical SMILES C1C2C(=O)NCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6

Chemical Structure and Physicochemical Properties

Nortadalafil (C₂₁H₁₇N₃O₄; molecular weight: 375.38 g/mol) lacks the N-methyl group present in tadalafil, resulting in distinct stereochemical and pharmacokinetic profiles . Its IUPAC name reflects a complex tetracyclic structure incorporating a benzodioxole moiety and a piperazinedione ring . Key physicochemical properties include:

PropertyValueSource
Boiling Point718.6 ± 60.0 °C
Density1.55 ± 0.1 g/cm³
SolubilityLow aqueous solubility
SMILES NotationC1C2C(=O)NCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6

The compound’s stereochemistry, confirmed via NMR and X-ray crystallography, is critical for PDE5 binding affinity .

Synthesis and Industrial Production

Nortadalafil is synthesized via demethylation of tadalafil using reagents such as boron tribromide (BBr₃) . Industrial-scale production involves optimized catalytic processes to achieve high purity (>99%), though specific methodologies remain proprietary . A 2023 study isolated nortadalafil analogues like N-cyclohexyl nortadalafil from adulterated supplements, highlighting the compound’s role in unregulated markets .

Pharmacological Profile

Mechanism of Action

Nortadalafil inhibits PDE5, increasing cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells. This mechanism mirrors tadalafil but with altered binding kinetics due to the absence of the N-methyl group . Comparative studies suggest a lower IC₅₀ for PDE5 inhibition compared to tadalafil (6.66 nM vs. 0.1 nM).

Pharmacokinetics

  • Metabolism: Primarily hepatic, mediated by CYP3A4/5 isoforms, with a terminal half-life of ~17.5 hours .

  • Excretion: Renal (36%) and fecal (61%) .

  • Protein Binding: 94%, similar to tadalafil .

Clinical and Research Implications

Analytical Detection

Ultra-high-performance liquid chromatography coupled with quadrupole-Orbitrap mass spectrometry (UPLC-Q-Exactive Orbitrap/MS) is the gold standard for identifying nortadalafil in complex matrices .

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375.3767 g/mol